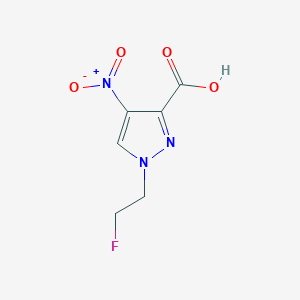

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a nitro group at position 4, a carboxylic acid at position 3, and a 2-fluoroethyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₆H₆FN₃O₄, with a molecular weight of 203.13 g/mol (CAS: 1429419-22-6) . The fluorine atom on the ethyl chain enhances lipophilicity and metabolic stability, while the nitro and carboxylic acid groups contribute to its electronic and reactive properties.

Properties

IUPAC Name |

1-(2-fluoroethyl)-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O4/c7-1-2-9-3-4(10(13)14)5(8-9)6(11)12/h3H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRXLNGQQYOCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of a fluoroethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid. Research indicates that compounds containing the pyrazole scaffold exhibit significant antibacterial and antifungal activities:

- Antibacterial Studies : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. For instance, one study reported that certain pyrazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.0025 µg/mL against pathogenic bacteria .

- Antifungal Activity : The compound showed promising results against various fungal strains, with specific derivatives exhibiting EC50 values ranging from 1.638 to 6.986 μg/mL against pathogens like Botrytis cinerea and Fusarium oxysporum .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied:

- Cell Line Studies : Compounds derived from 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells .

Agricultural Applications

The compound also shows potential in agricultural applications, particularly as a fungicide:

- Fungicidal Efficacy : Recent studies have evaluated the effectiveness of pyrazole derivatives against phytopathogenic fungi, demonstrating that some compounds possess higher antifungal activity compared to traditional fungicides like boscalid .

Case Studies and Research Findings

Here are selected case studies that illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Molecular Data

Substituent Effects and Reactivity

- Fluorinated Alkyl Chains : The 2-fluoroethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -I effect of 2,2-difluoroethyl or 2,2,2-trifluoroethyl groups. This influences the acidity of the carboxylic acid (pKa ~2–3) and the nitro group’s reactivity .

- Nitro Group : Present in all analogues except 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, the nitro group enhances electrophilic substitution reactivity and may undergo reduction to an amine under catalytic hydrogenation .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound allows for salt formation (improving solubility), whereas ester derivatives (e.g., ethyl ester in ) are more lipophilic and suited for prodrug strategies .

Spectroscopic and Analytical Data

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) are common across analogues .

- ¹H NMR : The 2-fluoroethyl group in the target compound shows splitting patterns due to fluorine coupling (e.g., δ ~4.5–4.8 ppm for -CH₂F) .

Biological Activity

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid (CAS Number: 1429419-22-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique combination of functional groups, including a fluoroethyl group, a nitro group, and a carboxylic acid moiety, which may influence its interactions with biological systems.

- Molecular Formula : C₆H₆FN₃O₄

- Molar Mass : 217.156 g/mol .

- Structure : The compound consists of a pyrazole ring substituted with a fluoroethyl group at the 1-position and a nitro and carboxylic acid group at the 4 and 3-positions, respectively.

Synthesis

The synthesis of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

- Nitration of pyrazole derivatives followed by the introduction of the fluoroethyl group.

- Use of strong acids and bases under controlled temperature and pressure conditions to ensure high purity and yield .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro evaluations demonstrated its effects on various cancer cell lines:

| Cell Line | Treatment Duration | Concentration (µM) | Growth Inhibition (%) |

|---|---|---|---|

| PC-3 (Prostate) | 48 hours | 100 | ~85 |

| SH-SY5Y (Neuroblastoma) | 48 hours | 100 | ~85 |

| HEK 293 (Kidney) | 24 hours | 100 | No significant effect |

In these studies, particularly notable was the compound's ability to inhibit cell growth in hormone-independent prostate cancer cells (PC-3) and neuroblastoma cells (SH-SY5Y), achieving up to 85% growth inhibition at higher concentrations .

The biological activity is hypothesized to be mediated through:

- Target Interaction : The fluoroethyl group may enhance membrane permeability, while the nitro group may participate in redox reactions affecting cellular signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

A notable study highlighted the use of heteroaryl-pyrazole carboxylic acids, including this compound, in targeting specific enzymes related to cancer progression. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity and apoptosis induction across different cancer models .

Comparison with Similar Compounds

The distinct biological properties of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives:

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid | Fluoroethyl, Nitro, Carboxylic Acid | Significant anticancer activity |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Nitro, Carboxylic Acid | Limited activity due to lack of fluoroethyl group |

| 1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylic acid | Fluoroethyl, Carboxylic Acid | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.